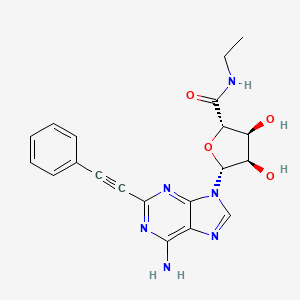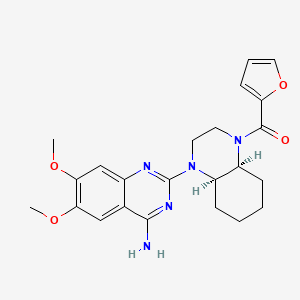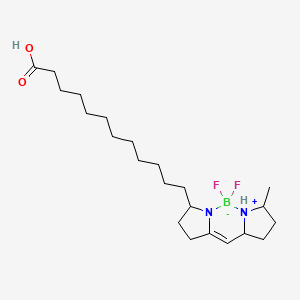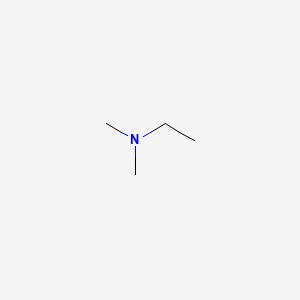
7alpha-F-ginkgolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7alpha-F-ginkgolide B is a synthetic analogue of ginkgolide B, a diterpenoid isolated from the Ginkgo biloba tree. Ginkgolides are known for their unique chemical structure, which includes a rigid cage-like skeleton composed of multiple rings. This compound has been studied for its various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-F-ginkgolide B involves the modification of ginkgolide B. One common method includes the fluorination of ginkgolide B at the 7alpha position. This process typically involves the use of fluorinating agents under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yield and purity. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 7alpha-F-ginkgolide B can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying the effects of fluorination on the chemical properties of ginkgolides.
Biology: Investigated for its role in modulating biological pathways, including its effects on platelet aggregation and inflammation.
Medicine: Explored for its potential therapeutic effects in treating conditions such as Alzheimer’s disease, cardiovascular diseases, and cancer. It has shown promise as a neuroprotective agent and an anti-inflammatory compound.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Wirkmechanismus
The mechanism of action of 7alpha-F-ginkgolide B involves its interaction with various molecular targets and pathways:
Platelet Activating Factor Receptor (PAFR): this compound acts as an antagonist of PAFR, inhibiting platelet aggregation and reducing inflammation.
Antioxidant Pathways: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Neuroprotective Pathways: It modulates signaling pathways involved in neuronal survival and function, providing protection against neurodegenerative diseases
Vergleich Mit ähnlichen Verbindungen
7alpha-F-ginkgolide B can be compared with other ginkgolides, such as ginkgolide A, ginkgolide C, and bilobalide. These compounds share a similar core structure but differ in the number and position of functional groups:
Ginkgolide A: Lacks the fluorine atom present in this compound and has different pharmacological properties.
Ginkgolide C: Contains additional hydroxyl groups compared to this compound, leading to variations in its biological activity.
Bilobalide: A sesquiterpene lactone with a different structure, known for its neuroprotective and cognitive-enhancing effects.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties compared to other ginkgolides .
Eigenschaften
Molekularformel |
C20H23FO10 |
|---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
(1S,6R,13S,17R)-8-tert-butyl-9-fluoro-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H23FO10/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,22-23,27H,1-4H3/t5?,6?,7?,8?,9-,10?,11-,15?,17?,18?,19+,20-/m0/s1 |
InChI-Schlüssel |
NKHCTSYWTBHOAK-UUSFTXJGSA-N |
Isomerische SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C(C5F)C(C)(C)C)O |
Kanonische SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5F)C(C)(C)C)C(C(=O)OC6O4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-Hydroxy-3-((R)-4-((trans-4-morpholinocyclohexyl)oxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)propanamide](/img/structure/B10773876.png)
![(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide](/img/structure/B10773884.png)
![(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide](/img/structure/B10773888.png)
![3-(1H-indol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10773895.png)
![N-{(1s,2r)-1-Benzyl-2-Hydroxy-3-[(3-Methylbenzyl)amino]propyl}dibenzo[b,F]oxepine-10-Carboxamide](/img/structure/B10773898.png)
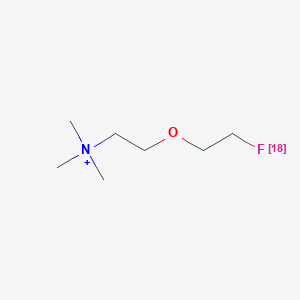
![2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10773913.png)
![8-[(3-methylpyridin-2-yl)methyl]-1-(4-oxo-1H-pyrimidin-6-yl)-3-[4-[4-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B10773918.png)
![(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid](/img/structure/B10773922.png)
![5-[2-[[ethyl-[(3R)-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]sulfamoyl]amino]ethyl]-4-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole](/img/structure/B10773927.png)
